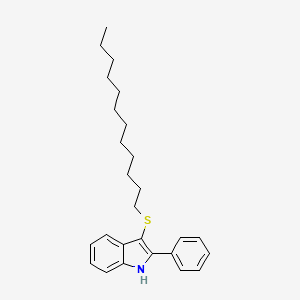
3-(Dodecylsulfanyl)-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylsulfanyl)-2-phenyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a dodecylsulfanyl group attached to the third position of the indole ring and a phenyl group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)-2-phenyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole core with a dodecylthiol in the presence of a suitable base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylsulfanyl group, yielding the corresponding indole derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Indole derivatives without the dodecylsulfanyl group.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-(Dodecylsulfanyl)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indole derivatives.
Industry: Used in the development of new materials and as a precursor for functionalized indoles.
Mechanism of Action
The mechanism of action of 3-(Dodecylsulfanyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The dodecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the dodecylsulfanyl group, making it less lipophilic.
3-(Methylsulfanyl)-2-phenyl-1H-indole: Contains a shorter alkyl chain, affecting its physical properties.
3-(Dodecylsulfanyl)-1H-indole: Lacks the phenyl group, altering its chemical reactivity.
Uniqueness
3-(Dodecylsulfanyl)-2-phenyl-1H-indole is unique due to the presence of both the dodecylsulfanyl and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
62663-08-5 |
|---|---|
Molecular Formula |
C26H35NS |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
3-dodecylsulfanyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H35NS/c1-2-3-4-5-6-7-8-9-10-16-21-28-26-23-19-14-15-20-24(23)27-25(26)22-17-12-11-13-18-22/h11-15,17-20,27H,2-10,16,21H2,1H3 |
InChI Key |
XAXKQBXGWXOQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















